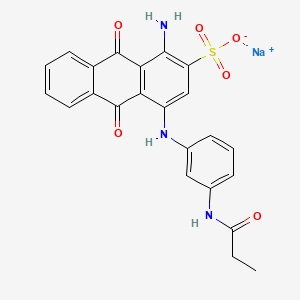

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate

Description

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate: is a complex organic compound with a unique structure that includes an anthracene core, sulphonate group, and various amino and oxopropyl substituents. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

CAS No. |

89923-62-6 |

|---|---|

Molecular Formula |

C23H18N3NaO6S |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-[3-(propanoylamino)anilino]anthracene-2-sulfonate |

InChI |

InChI=1S/C23H19N3O6S.Na/c1-2-18(27)26-13-7-5-6-12(10-13)25-16-11-17(33(30,31)32)21(24)20-19(16)22(28)14-8-3-4-9-15(14)23(20)29;/h3-11,25H,2,24H2,1H3,(H,26,27)(H,30,31,32);/q;+1/p-1 |

InChI Key |

XYOLLVHQNKFTLW-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The process includes:

Nitration and Reduction: The anthracene core undergoes nitration followed by reduction to introduce amino groups.

Acylation: The oxopropyl group is introduced via acylation reactions.

Coupling Reactions: The final step involves coupling the various substituents to the anthracene core under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

Purification: Employing techniques such as crystallization and chromatography for purification.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The amino and sulphonate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and sulphonated compounds.

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules.

Biology: Employed as a fluorescent marker for imaging and analysis.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Sodium 1-amino-4-((3,5-bis((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: .

Nuclear Fast Red: 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.

Uniqueness

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent marker and its potential therapeutic applications set it apart from similar compounds.

Biological Activity

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate, commonly referred to as Reactive Blue 19, is a complex organic compound with significant applications in various scientific fields including biochemistry and medicinal chemistry. Its unique structure, which includes an anthracene core and multiple functional groups, imparts notable biological activities that warrant detailed examination.

The compound's molecular formula is , with a molecular weight of approximately 487.46 g/mol. It features a sulfonate group that enhances its solubility in aqueous environments, making it suitable for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H18N3NaO6S |

| Molecular Weight | 487.46 g/mol |

| CAS Number | 89923-62-6 |

| LogP | 5.64 |

| PSA | 170.36 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to modulate enzyme activity and influence signaling pathways related to:

- Cell Growth : The compound can promote or inhibit cell proliferation depending on the cellular context.

- Apoptosis : It has been implicated in the regulation of programmed cell death, potentially through the modulation of apoptotic pathways.

- Inflammation : this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells (MCF7), leading to a significant decrease in cell viability.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent.

- Toxicological Assessments : Toxicity studies have highlighted the importance of dosage and exposure duration, with findings indicating that higher concentrations can lead to cytotoxicity in non-cancerous cell lines.

Case Study 1: Anticancer Effects

In a controlled laboratory setting, this compound was administered to MCF7 cells at varying concentrations. Results indicated:

- IC50 Value : Approximately 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through Annexin V/PI staining and caspase activity assays.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : Found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Q & A

Q. What are the key synthetic routes for Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate, and how can purity be optimized?

The synthesis typically involves sequential functionalization of anthraquinone derivatives. A common approach includes:

Oxidation of anthracene to 9,10-anthraquinone.

Sulfonation at the 2-position using concentrated sulfuric acid or chlorosulfonic acid.

Amino group introduction via nucleophilic substitution or catalytic amination.

Propionamide coupling at the 3-position of the aniline moiety using 1-oxopropylamine under reflux with a coupling agent (e.g., EDC/HOBt).

Purity optimization requires HPLC or column chromatography to remove unreacted intermediates, followed by recrystallization in ethanol/water mixtures. Reaction progress can be monitored via TLC (silica gel, UV detection) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- UV-Vis Spectroscopy : Confirms π→π* transitions in the anthraquinone core (λmax ~480 nm) and auxochromic effects from sulfonate/amino groups .

- FT-IR : Identifies sulfonate (S=O stretches at ~1180–1200 cm⁻¹), carbonyl (C=O at ~1670 cm⁻¹), and amide (N-H bend at ~1550 cm⁻¹) groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. The compound’s planar anthraquinone backbone and hydrogen-bonding networks (e.g., Na⁺···O=S interactions) are resolved via single-crystal XRD .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems like dye-decolorizing peroxidases (DyPs)?

In enzymatic studies (e.g., with DyP from Bacillus subtilis), the sulfonate groups facilitate binding to the enzyme’s active site via electrostatic interactions with positively charged residues. The anthraquinone core undergoes single-electron oxidation by the heme cofactor, leading to decolorization. Kinetic assays (e.g., stopped-flow spectroscopy) reveal a biphasic mechanism : rapid substrate binding (k₁ ~10⁵ M⁻¹s⁻¹) followed by rate-limiting electron transfer (k₂ ~10² s⁻¹). Competitive inhibition studies with ABTS (Ki ~50 µM) confirm specificity .

Q. What computational strategies are effective in modeling its binding to biological targets like the P2Y12 receptor?

Molecular docking (e.g., AutoDock Vina) and MD simulations highlight:

- π-π stacking between the anthraquinone core and Tyr105 (binding energy ΔG ~-9.2 kcal/mol).

- Hydrophobic interactions between the propionamide side chain and a TM6-TM7 pocket.

- Solvent-accessible surface area (SASA) analysis predicts limited desolvation penalties due to the sulfonate’s hydrophilicity. Docking scores correlate with experimental SAR data (IC₅₀ ~0.8 µM for P2Y12 antagonism) .

Q. How does aggregation behavior in solution impact its applicability in fluorescence-based assays?

Aggregation can be studied via NMR diffusometry (Shape-Independent Model, SHIM) or dynamic light scattering (DLS) . At concentrations >10 µM, the compound forms H-aggregates (blue-shifted UV-Vis bands), reducing fluorescence quantum yield (Φ from 0.45 to 0.12). Addition of β-cyclodextrin (10 mM) disrupts aggregates via host-guest inclusion, restoring Φ to ~0.37. This is critical for optimizing imaging protocols in biological systems .

Q. What are the challenges in resolving conflicting data on its redox properties across different studies?

Discrepancies in redox potentials (reported E⁰ from -0.25 V to -0.45 V vs. SCE) arise from:

- Solvent effects : Aqueous vs. mixed solvent systems alter proton-coupled electron transfer (PCET) pathways.

- pH dependence : The sulfonate group’s pKa (~2.1) influences electron density on the anthraquinone ring.

Standardization using cyclic voltammetry in buffered solutions (pH 7.4) and in-situ spectroelectrochemistry can reconcile these differences .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.